2,5-dichlorothiophen-3-amine hydrochloride
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Overview
Description
2,5-Dichlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H4Cl3NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorothiophen-3-amine hydrochloride typically involves the chlorination of thiophene derivatives followed by amination. One common method involves the reaction of 2,5-dichlorothiophene with ammonia or an amine under controlled conditions to introduce the amine group at the 3-position. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorothiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, forming bonds with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2,5-Dichlorothiophen-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,5-dichlorothiophen-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative or compound synthesized from it.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A precursor in the synthesis of 2,5-dichlorothiophen-3-amine hydrochloride.
3-Aminothiophene: Another thiophene derivative with an amine group at the 3-position.
2,5-Dichlorothiophen-3-ylamine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to the presence of both chlorine and amine functional groups on the thiophene ring, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
37105-13-8 |
---|---|
Molecular Formula |
C4H4Cl3NS |
Molecular Weight |
204.5 |
Purity |
95 |
Origin of Product |
United States |
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